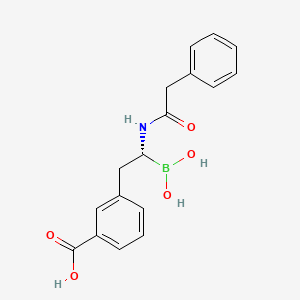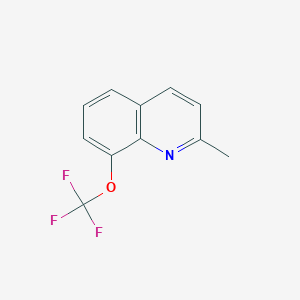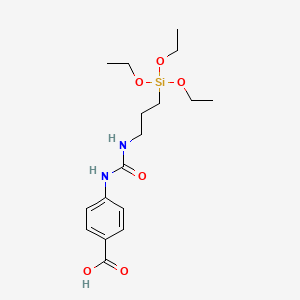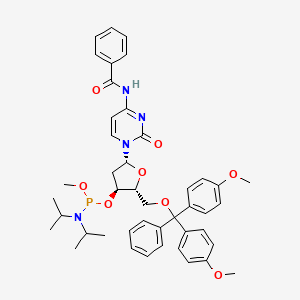
5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound primarily used in the synthesis of oligonucleotides. This compound is a derivative of deoxycytidine, modified to include protective groups that facilitate its incorporation into DNA sequences during automated synthesis processes. The protective groups, such as the dimethoxytrityl (DMT) and benzoyl (Bz) groups, prevent unwanted reactions at specific sites of the molecule, ensuring the accuracy and efficiency of the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxycytidine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to form the 5’-dimethoxytrityl derivative.
Protection of the N4-Amino Group: The N4-amino group is protected by reacting the intermediate with benzoyl chloride (Bz-Cl) in the presence of a base, such as triethylamine, to form the N4-benzoyl derivative.
Phosphitylation: The 3’-hydroxyl group is then phosphitylated using methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base, such as diisopropylethylamine, to form the final phosphoramidite compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using chromatographic techniques .
化学反応の分析
Types of Reactions
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Deprotection: The protective groups (DMT and Bz) can be removed under acidic conditions (e.g., trichloroacetic acid for DMT) and basic conditions (e.g., ammonia for Bz), respectively.
Coupling Reactions: The phosphoramidite group reacts with the 5’-hydroxyl group of another nucleotide in the presence of an activator, such as tetrazole, to form a phosphite triester linkage.
Oxidation: The phosphite triester linkage is oxidized to a phosphate triester using an oxidizing agent, such as iodine in water or tert-butyl hydroperoxide
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (DMT removal), ammonia (Bz removal)
Coupling: Tetrazole or other activators
Oxidation: Iodine in water, tert-butyl hydroperoxide
Major Products Formed
Deprotection: Deprotected deoxycytidine derivatives
Coupling: Phosphite triester intermediates
Oxidation: Phosphate triester products
科学的研究の応用
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of oligonucleotides for various applications, including the study of DNA and RNA structures and functions.
Biology: Creation of synthetic DNA sequences for gene editing, cloning, and other molecular biology techniques.
Medicine: Development of antisense oligonucleotides and other therapeutic nucleic acids for the treatment of genetic disorders and cancers.
Industry: Production of custom DNA sequences for biotechnology applications, such as diagnostics and synthetic biology .
作用機序
The primary mechanism of action of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated DNA synthesis. The protective groups (DMT and Bz) prevent unwanted side reactions, ensuring the correct sequence assembly. The phosphoramidite group facilitates the formation of phosphite triester linkages, which are subsequently oxidized to stable phosphate triester linkages, forming the backbone of the DNA strand .
類似化合物との比較
Similar Compounds
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine: Lacks the phosphoramidite group, used as an intermediate in oligonucleotide synthesis.
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyadenosine: Similar structure but with adenine base, used in the synthesis of oligonucleotides containing adenine.
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyguanosine: Similar structure but with guanine base, used in the synthesis of oligonucleotides containing guanine .
Uniqueness
The uniqueness of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite lies in its specific protective groups and phosphoramidite functionality, which make it highly suitable for automated DNA synthesis. The combination of these features ensures high efficiency and accuracy in the synthesis of oligonucleotides, making it a valuable tool in various scientific and industrial applications .
特性
CAS番号 |
84416-83-1 |
|---|---|
分子式 |
C44H51N4O8P |
分子量 |
794.9 g/mol |
IUPAC名 |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H51N4O8P/c1-30(2)48(31(3)4)57(53-7)56-38-28-41(47-27-26-40(46-43(47)50)45-42(49)32-14-10-8-11-15-32)55-39(38)29-54-44(33-16-12-9-13-17-33,34-18-22-36(51-5)23-19-34)35-20-24-37(52-6)25-21-35/h8-27,30-31,38-39,41H,28-29H2,1-7H3,(H,45,46,49,50)/t38-,39+,41+,57?/m0/s1 |
InChIキー |
ZCFPCDYZDNASGG-HJECRTKSSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OC)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
正規SMILES |
CC(C)N(C(C)C)P(OC)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



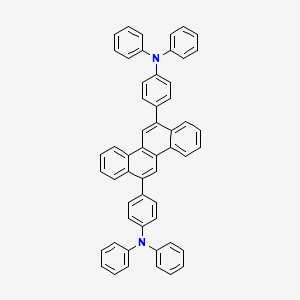
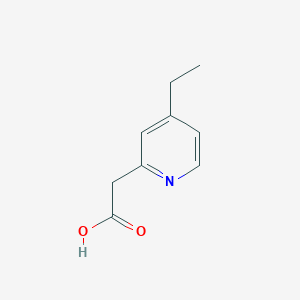

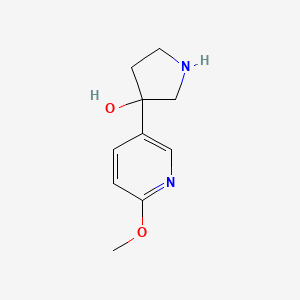
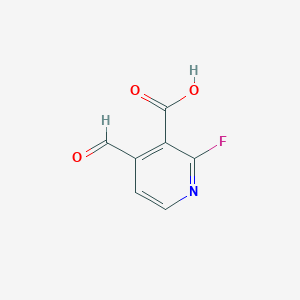
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)

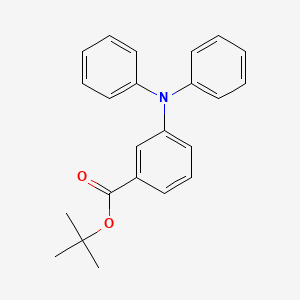
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
